molecular formula C12H10O3 B14497314 5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carbaldehyde CAS No. 65022-02-8

5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carbaldehyde

Cat. No.: B14497314
CAS No.: 65022-02-8
M. Wt: 202.21 g/mol
InChI Key: BMJLDDQKPAZFBX-UHFFFAOYSA-N
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Description

5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carbaldehyde is an organic compound that belongs to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This specific compound features two furan rings connected by an ethenyl group, with one of the furan rings substituted with a methyl group and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carbaldehyde typically involves the reaction of 5-methylfurfural with a suitable ethenylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the ethenyl linkage between the two furan rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Purification steps like distillation or recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl₃).

Major Products Formed

    Oxidation: 5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carboxylic acid.

    Reduction: 5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The furan rings may also participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-5-methylfuran: Similar structure but with an ethyl group instead of an ethenyl linkage.

    2(5H)-Furanone, 5-methyl-: Contains a lactone ring instead of an aldehyde group.

    5-(Ethoxymethyl)furan-2-carboxaldehyde: Features an ethoxymethyl group instead of a methyl group.

Uniqueness

5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carbaldehyde is unique due to its dual furan ring structure connected by an ethenyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

65022-02-8

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

5-[2-(5-methylfuran-2-yl)ethenyl]furan-2-carbaldehyde

InChI

InChI=1S/C12H10O3/c1-9-2-3-10(14-9)4-5-11-6-7-12(8-13)15-11/h2-8H,1H3

InChI Key

BMJLDDQKPAZFBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C=CC2=CC=C(O2)C=O

Origin of Product

United States

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